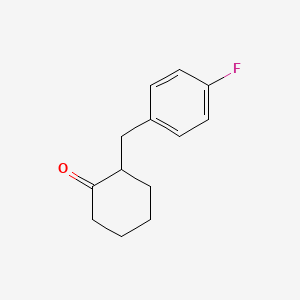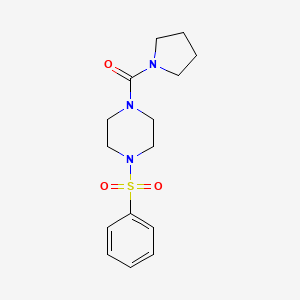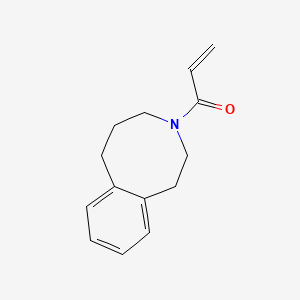
N-(3,4-二氯苯基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, commonly known as DCPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPM is a pyrazole derivative that has been extensively studied for its biochemical and physiological effects. In
科学研究应用
化学合成和表征
对类似吡唑衍生物的研究,如合成、光谱分析和 X 射线晶体结构测定,提供了对 N-(3,4-二氯苯基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺的化学行为和潜在应用的见解。对诸如 3-(3-甲氧基苯基)-5-(3-甲基噻吩-2-基)-4,5-二氢-1H-吡唑-1-甲酰胺等化合物的研究表明了表征新化合物的热稳定性、分子几何构型、电子结构和非线性光学性质的重要性,这可能对具有特定光学特性的材料的开发产生影响 (Kumara 等人,2018)。
分子相互作用和计算建模
对结构相关的吡唑衍生物与生物受体的分子相互作用的研究可以提供对 N-(3,4-二氯苯基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺的潜在生物学或药理学应用的见解。例如,对诸如 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺等化合物的研究利用计算方法分析了构象行为和受体结合,为新药效基团和定量构效关系 (QSAR) 模型的开发做出了贡献 (Shim 等人,2002)。
用于成像和受体结合研究的放射性标记
诸如 N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺等化合物已被开发用于正电子发射断层扫描 (PET) 成像中,以研究大麻素 CB1 受体。此类研究证明了吡唑衍生物在诊断工具开发和体内受体-配体相互作用研究中的效用,表明了 N-(3,4-二氯苯基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺可能的研究所途径 (Katoch-Rouse 和 Horti,2003)。
材料科学和腐蚀抑制
吡唑衍生物还因其在材料科学中的潜在应用而受到研究,例如腐蚀抑制。诸如 (E)-5-氨基-3-(4-甲氧基苯基)-N′-(1-(4-甲氧基苯基)亚甲基)-1H-吡唑-4-甲酰肼等化合物在酸性环境中保护低碳钢方面表现出显着的效率,表明 N-(3,4-二氯苯基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺可以探索用于类似的腐蚀防护应用 (Paul 等人,2020)。
作用机制
Target of Action
N-(3,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as DCMU, is a herbicide that primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic process, responsible for the initial conversion of light energy into chemical energy .
Mode of Action
DCMU inhibits photosynthesis by blocking the Q_B plastoquinone binding site of PSII, preventing the electron flow from PSII to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The primary biochemical pathway affected by DCMU is photosynthesis, specifically the light-dependent reactions that occur in PSII . By inhibiting electron transport, DCMU disrupts the production of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis . This disruption can lead to a decrease in the plant’s growth and productivity .
Result of Action
The primary result of DCMU’s action is the inhibition of photosynthesis, leading to a decrease in the plant’s ability to grow and reproduce . This makes DCMU an effective herbicide for controlling the growth of unwanted plants . In addition, DCMU has been found to modulate the expression of microRNA in human immune cells, leading to a specific pattern of gene expression and a diminished secretion of certain cytokines .
Action Environment
The efficacy and stability of DCMU can be influenced by various environmental factors. For instance, the pH of the soil can affect the solubility and mobility of DCMU, potentially impacting its absorption by plants. Additionally, environmental conditions such as temperature and sunlight exposure can influence the degradation rate of DCMU, affecting its persistence in the environment. It’s important to note that DCMU can have adverse effects on non-target organisms in the environment, highlighting the need for careful management and application of this herbicide .
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-7-3-4-9(13)10(14)5-7/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPBUVPVAILGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)
![9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2886942.png)
![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886945.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2886950.png)

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)